2-甲基-3-氧代戊酸

描述

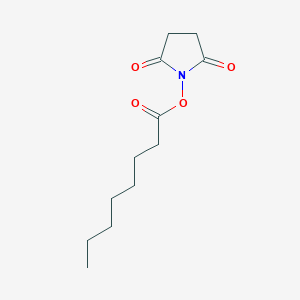

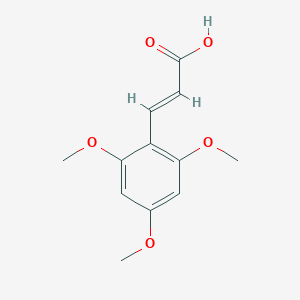

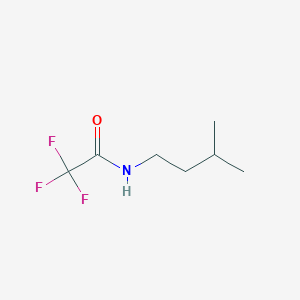

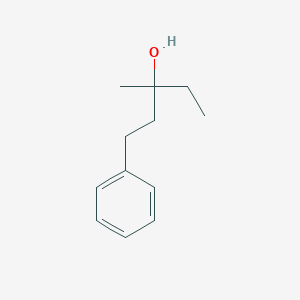

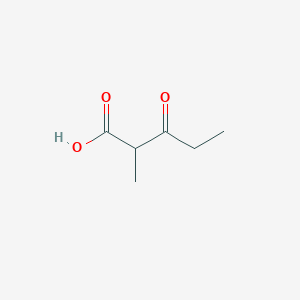

2-Methyl-3-oxopentanoic acid, also known as 2-Methylacetoacetic acid, is a ketone body that is produced during the metabolism of fatty acids in the liver. It is an important intermediate in the synthesis of various compounds and plays a crucial role in energy metabolism.

科学研究应用

人血浆中的对映异构体测定: 开发了一种灵敏的方法,用于测定人血浆中的 S- 和 R-3-甲基-2-氧代戊酸对映异构体,适用于同位素富集分析。该方法用于研究健康受试者和患有糖尿病和枫糖尿症的患者 (Schadewaldt, Wendel, & Hammen, 1996)。

胰岛代谢: 4-甲基-2-氧代戊酸,一种相关化合物,被证明可以刺激大鼠胰岛的胰岛细胞呼吸、酮体形成和生物合成活性 (Hutton, Sener, & Malaisse, 1979)。

衍生物合成: 从乙酰丙酸合成 5-氨基-4-氧代戊酸盐酸盐,展示了为各种应用创造衍生物的潜力 (Lin Yuan, 2006)。

对胰岛素分泌的影响: 包括 2-氧代戊酸在内的各种 2-氧代羧酸诱导肥胖高血糖小鼠胰岛胰岛素释放,表明它们在胰岛素分泌和代谢中的作用 (Lenzen & Panten, 1980)。

在大气化学中的作用: 2,3-二羟基-4-氧代戊酸,一种相关化合物,被评估为芳香挥发性有机化合物人为次生有机气溶胶的潜在示踪剂,将这类化合物与大气研究联系起来 (Al-Naiema & Stone, 2017)。

在昆虫学中的应用: 包括 2-氧代戊酸在内的氧代羧酸引起了冈比亚按蚊的显着着陆反应,表明它们在媒介控制和了解昆虫行为中的潜在用途 (Healy et al., 2002)。

人成纤维细胞中的代谢: 研究了支链 L-氨基酸衍生的 2-酮酸的转氨和氧化脱羧速率,包括 3-甲基-2-氧代[14C]戊酸,在人皮肤成纤维细胞中,提供了对细胞代谢和枫糖尿症等疾病的见解 (Schadewaldt, Radeck, Hammen, & Wendel, 1988)。

提取和表征研究: 一项研究调查了 4-氧代戊酸的提取及其使用质谱的表征,表明其在分析化学中的重要性 (Kumar et al., 2015; Kanawati et al., 2008)。

安全和危害

When handling 2-Methyl-3-oxopentanoic acid, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should also be avoided .

Relevant Papers One relevant paper discusses the stereochemical outcome of the reduction of a similar compound . Another paper mentions the use of 2-Methyl-3-oxopentanoic acid in chemical synthesis studies .

作用机制

Target of Action

2-Methyl-3-oxopentanoic acid, also known as alpha-Ketoisocaproic acid, primarily targets the Deacetoxycephalosporin C synthase and D-2-hydroxyisocaproate dehydrogenase . These enzymes play crucial roles in various metabolic processes, including the management of chronic renal failure and nutritional therapy in acute renal dysfunction .

Mode of Action

This interaction can influence various metabolic processes, potentially altering the body’s response to certain conditions such as renal dysfunction .

Biochemical Pathways

2-Methyl-3-oxopentanoic acid is involved in the production of branched-chain fatty alcohols (BLFLs) through microbial biosynthesis . It serves as a precursor in the supply of α-keto acid, which is crucial for the production of either odd-chain or even-chain BLFLs . These BLFLs have numerous applications, including as diesel fuel replacements and for other industrial applications .

Pharmacokinetics

It is known that the compound is used in managing chronic renal failure and acute renal dysfunction, suggesting that it has bioavailability in these contexts .

Result of Action

The primary result of 2-Methyl-3-oxopentanoic acid’s action is the production of BLFLs, which are more suitable as diesel fuel replacements and for other industrial applications than their straight-chain counterparts . This production is achieved through the optimization of the supply of α-keto acid precursors and the balance of enzyme expression levels and ratios .

Action Environment

The action of 2-Methyl-3-oxopentanoic acid can be influenced by various environmental factors. For instance, the production of BLFLs through microbial biosynthesis can be affected by the availability of renewable sugars . .

属性

IUPAC Name |

2-methyl-3-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLYPQZWYOHATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864548 | |

| Record name | 2-Methyl-3-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methyl-3-ketovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

30 mg/mL | |

| Record name | 2-Methyl-3-ketovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

14925-93-0 | |

| Record name | 2-Methyl-3-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14925-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-oxovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014925930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14925-93-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-ketovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the stereochemistry of 2-methyl-3-oxopentanoic acid influence its interaction with the ketoreductase enzyme from the erythromycin polyketide synthase?

A1: The research demonstrates that the ketoreductase enzyme from the erythromycin polyketide synthase exhibits high stereoselectivity towards 2-methyl-3-oxopentanoic acid. When provided with the racemic mixture of the N-acetylcysteaminyl (NAC) ester of 2-methyl-3-oxopentanoic acid, the enzyme predominantly produces the (2S,3R)-2-methyl-3-hydroxypentanoic acid NAC thioester []. This indicates that the enzyme preferentially binds to and reduces the (2S,3R)-isomer of the substrate. The study further confirms this preference, as the enzyme also favors the (2S,3R)-2-methyl-3-hydroxypentanoic acid NAC thioester in the reverse, oxidative reaction []. This highlights the crucial role of stereochemistry in substrate recognition and catalysis by this specific ketoreductase.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。